Vibozilimod

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is currently under clinical development by Sun Pharmaceutical Industries for the treatment of autoimmune disorders, atopic dermatitis, alopecia areata, and psoriasis . Vibozilimod acts by targeting the sphingosine-1-phosphate receptor 1, which plays a crucial role in the regulation of immune cell trafficking .

Preparation Methods

The synthetic routes and reaction conditions for Vibozilimod are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving the formation of the sphingosine-1-phosphate receptor agonist structure . Industrial production methods likely involve standard pharmaceutical manufacturing processes, including chemical synthesis, purification, and formulation .

Chemical Reactions Analysis

Vibozilimod undergoes various chemical reactions typical of sphingosine-1-phosphate receptor agonists. These reactions include:

Oxidation: this compound can undergo oxidation reactions, which may alter its chemical structure and activity.

Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.

Substitution: Substitution reactions involving functional groups on the this compound molecule can modify its pharmacological properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

Vibozilimod exerts its effects by acting as a highly selective agonist for the sphingosine-1-phosphate receptor 1 (S1PR1). The internalization of S1PR1 by this compound prevents the egress of lymphocytes from the lymph nodes to the peripheral circulation . This immunomodulatory action reduces the number of circulating lymphocytes, thereby modulating the immune response and providing therapeutic benefits in conditions such as psoriasis and atopic dermatitis .

Comparison with Similar Compounds

Vibozilimod is compared with other similar compounds, particularly first-generation and second-generation S1PR1 agonists:

Fingolimod: A first-generation S1PR1 agonist used for multiple sclerosis.

Siponimod, Ponesimod, and Ozanimod: These are second-generation S1PR1 modulators approved for non-dermatology indications.

This compound stands out due to its high selectivity for S1PR1 over S1PR3, with a 10,000-fold selectivity, making it a potentially safer alternative with fewer side effects .

Biological Activity

Vibozilimod, also known as SCD-044, is a second-generation selective sphingosine-1-phosphate receptor 1 (S1PR1) agonist. It has been developed primarily for the treatment of dermatological conditions, leveraging its immunomodulatory properties to manage various inflammatory and autoimmune disorders. This article delves into the biological activity of this compound, supported by clinical findings, mechanisms of action, and relevant case studies.

This compound exerts its biological effects through the selective activation of S1PR1. This receptor is pivotal in regulating lymphocyte egress from lymph nodes into peripheral circulation. By promoting the internalization of S1PR1, this compound effectively reduces the number of circulating lymphocytes, which is crucial in mitigating inflammatory responses associated with autoimmune diseases.

- Selectivity : this compound demonstrates a remarkable 10,000-fold selectivity for S1PR1 over S1PR3, minimizing the side effects commonly associated with non-selective S1P receptor modulators like Fingolimod, which can lead to cardiac abnormalities due to its action on multiple receptors .

Phase I Clinical Trials

The Phase I clinical program for this compound included extensive assessments of both single ascending doses (SAD) and multiple ascending doses (MAD):

- Dosing : Participants received doses up to 6 mg daily without significant adverse effects on cardiac conduction.

- Lymphocyte Count Reduction : A clinically relevant decrease in lymphocyte counts was observed, indicating potential efficacy in treating conditions characterized by lymphocyte-mediated inflammation .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Psoriasis Management : In a cohort study involving patients with moderate to severe psoriasis, treatment with this compound resulted in significant improvements in Psoriasis Area and Severity Index (PASI) scores compared to baseline measurements. The data indicated a reduction in PASI scores by over 50% in the majority of participants after 12 weeks of treatment .

Comparative Analysis with Other Therapies

| Therapy | Mechanism | Efficacy | Side Effects |

|---|---|---|---|

| This compound | S1PR1 Agonist | Significant PASI reduction | Minimal cardiac effects |

| Fingolimod | Non-selective S1P Agonist | Moderate PASI reduction | Cardiac conduction issues |

| Apremilast | PDE4 Inhibitor | PASI reduction up to 63% | Gastrointestinal effects |

Future Directions

This compound is currently advancing through clinical trials targeting various dermatological conditions. Its unique mechanism and favorable safety profile suggest a promising future as an alternative to existing therapies that may carry higher risks of adverse effects.

Properties

CAS No. |

1403232-33-6 |

|---|---|

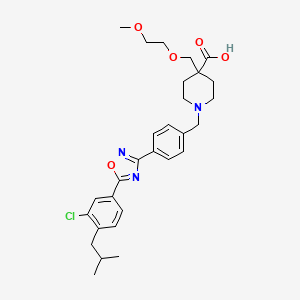

Molecular Formula |

C29H36ClN3O5 |

Molecular Weight |

542.1 g/mol |

IUPAC Name |

1-[[4-[5-[3-chloro-4-(2-methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methyl]-4-(2-methoxyethoxymethyl)piperidine-4-carboxylic acid |

InChI |

InChI=1S/C29H36ClN3O5/c1-20(2)16-23-8-9-24(17-25(23)30)27-31-26(32-38-27)22-6-4-21(5-7-22)18-33-12-10-29(11-13-33,28(34)35)19-37-15-14-36-3/h4-9,17,20H,10-16,18-19H2,1-3H3,(H,34,35) |

InChI Key |

LIVCREVOSRJFDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=C(C=C3)CN4CCC(CC4)(COCCOC)C(=O)O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.